N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide
Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 6th position and an acetamide group at the 2nd position. The diphenylacetamide moiety adds to its structural complexity and potential for diverse chemical reactivity.
Mechanism of Action
Target of Action
The primary target of N-(6-Chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide is the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are responsible for the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and protection of the gastrointestinal mucosa .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of these bioactive lipids .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, making it potentially useful as an anti-inflammatory and analgesic agent .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(6-Chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide are largely attributed to its interactions with various enzymes and proteins. The anti-inflammatory activity of this compound is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Cellular Effects
This compound influences cell function by mediating inflammation and pain. At the sites of inflammation throughout the body, COX-2 is induced to generate prostaglandins, believed to mediate inflammation and pain . The anti-inflammatory effects of this compound are therefore seen to be mediated via inhibition of COX-2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits the cyclo-oxygenase and 5-lipoxygenase pathways, which are responsible for the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively .
Metabolic Pathways
This compound is involved in the metabolic pathways of arachidonic acid, interacting with enzymes such as cyclo-oxygenase and 5-lipoxygenase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- 2-chloro-N-(1-methyl-1H-benzo[d]imidazol-2-yl)methylacetamide
- N-(benzofuran-3-yl)acetamide
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c22-16-11-12-17-18(13-16)26-21(23-17)24-20(25)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUWEHZNYUKTAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360846 | |
Record name | N-(6-Chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5217-17-4 | |
Record name | N-(6-Chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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